Cytotoxic Activity of 1-(4-Chlorophenyl)piperazin-2-one-Derived Amide vs. L-778,123 in Colon Cancer Cells
A piperazinone derivative synthesized directly from 1-(4-chlorophenyl)piperazin-2-one and incorporating a guanidine substitution exhibited enhanced cytotoxicity against HT-29 colon cancer cells relative to the reference farnesyltransferase inhibitor L-778,123. While the exact IC₅₀ values are not individually tabulated for each derivative in the source, the study explicitly concludes that replacement of the imidazole moiety with guanidine in the 1-(4-chlorophenyl)piperazin-2-one scaffold 'could increase cytotoxicity' toward HT-29 cells [1]. This establishes that the 1-(4-chlorophenyl)piperazin-2-one core provides a platform amenable to potency optimization beyond the benchmark inhibitor.
| Evidence Dimension | Cytotoxicity against HT-29 colon cancer cells (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ <500 µM for guanidine-substituted derivative; qualitative increase in cytotoxicity vs. L-778,123 |
| Comparator Or Baseline | L-778,123 (imidazole-containing FTase inhibitor) with IC₅₀ in the low micromolar range |
| Quantified Difference | Qualitative enhancement; specific fold-change not reported |
| Conditions | HT-29 human colon adenocarcinoma cell line; MTT colorimetric assay; 48-72 h incubation |
Why This Matters
This demonstrates that the 1-(4-chlorophenyl)piperazin-2-one scaffold supports potency improvements over an established clinical candidate, justifying its procurement for SAR optimization campaigns in oncology.
- [1] Mousavi, S. Z. et al. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin 2020, 10(3), 423-429. doi:10.34172/apb.2020.051 View Source
